Sodium prasterone sulfate
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Overview
Description
It is the C3β sulfate ester of prasterone (dehydroepiandrosterone) and is known to act as a prohormone of dehydroepiandrosterone and by extension of androgens and estrogens . Sodium prasterone sulfate is used medically as the sodium salt via injection and is referred to by the name this compound . It is marketed and used in various countries, including Japan, Italy, Portugal, Argentina, and China .
Mechanism of Action
- While DHEA-S deficiency is a risk factor for obesity and insulin resistance, it remains unclear whether this influence is independent .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Sodium prasterone sulfate is the principal adrenal androgen and is secreted together with cortisol under the control of ACTH and prolactin . It is known to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
This compound has been associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the androgen and estrogen metabolism It interacts with various enzymes or cofactors within these pathways
Transport and Distribution
After administration, this compound is rapidly distributed to various tissues, with higher concentrations in the liver, kidney, lungs, and digestive tract . It is excreted in urine and feces within 96 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium prasterone sulfate involves the sulfation of prasterone. Prasterone is reacted with sulfur trioxide-pyridine complex in anhydrous pyridine to form prasterone sulfate. This reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where prasterone is sulfated using sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of prasterone sulfate .
Chemical Reactions Analysis
Types of Reactions: Sodium prasterone sulfate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form prasterone and sulfuric acid.
Oxidation: It can be oxidized to form prasterone-3,17-dione.
Reduction: this compound can be reduced to form 5-androstenediol sulfate.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Prasterone and sulfuric acid.
Oxidation: Prasterone-3,17-dione.
Reduction: 5-androstenediol sulfate.
Scientific Research Applications
Sodium prasterone sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dehydroepiandrosterone (DHEA): The parent compound of sodium prasterone sulfate, which is also a prohormone of androgens and estrogens.
Dehydroepiandrosterone acetate: An esterified form of dehydroepiandrosterone used in hormone replacement therapy.
Androstenedione: A steroid hormone used as a precursor in the biosynthesis of testosterone and estrogens.
Uniqueness: this compound is unique in its ability to act as both a prohormone and a neurosteroid. Its sulfate group allows for better solubility and stability in aqueous solutions compared to its parent compound, dehydroepiandrosterone .
Biological Activity
Sodium prasterone sulfate, also known as dehydroepiandrosterone sulfate (DHEA-S), is a naturally occurring steroid hormone that plays a significant role in the endocrine system. It is synthesized primarily in the adrenal glands and serves as a precursor to androgens and estrogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, pharmacokinetics, and relevant research findings.
This compound operates through various pathways in the body:
- Prohormonal Activity : As a sulfate ester of DHEA, it acts as a prohormone that can be converted into active androgens (such as testosterone) and estrogens (such as estradiol) through enzymatic processes. This conversion is facilitated by enzymes like steroid sulfatase and hydroxysteroid dehydrogenase .
- Neurosteroid Properties : this compound exhibits neurosteroid activity, influencing neuroendocrine functions and potentially impacting mood and cognitive functions .
- Receptor Agonism : It binds to androgen and estrogen receptors, thereby modulating various physiological processes including metabolism, immune response, and reproductive functions .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by:
- Absorption : Oral bioavailability is high, with rapid absorption post-administration. The half-life for DHEA-S is significantly longer than that of its precursor DHEA .
- Distribution : The volume of distribution ranges from 17.0 to 38.5 L, indicating extensive tissue distribution .
- Metabolism : this compound undergoes metabolic conversion in various tissues, leading to the formation of active steroid hormones. It is primarily metabolized in the liver and excreted via renal pathways .
Clinical Applications
This compound has been investigated for several clinical applications:
- Vaginal Atrophy : Clinical studies indicate that this compound effectively alleviates symptoms associated with vaginal atrophy in postmenopausal women. It helps restore local estrogen levels without significantly increasing systemic hormone levels .
- Adrenal Insufficiency : In patients with adrenal insufficiency, supplementation with this compound has been shown to normalize DHEA-S levels, thus improving overall hormonal balance .
- Bone Health : Some studies suggest that DHEA-S may contribute to bone density preservation in postmenopausal women, although further research is necessary to confirm these effects .
Table 1: Summary of Clinical Studies on this compound
Study | Population | Dosage | Duration | Findings |
---|---|---|---|---|
Chang et al. | Postmenopausal women | 200 mg/day | 24 weeks | Slight androgenic effects noted |
Vaginal Atrophy Study | Postmenopausal women | 10 mg/day | 12 weeks | Significant symptom relief reported |
Lactation Study | Lactating women | 200 mg/day | Variable | No effect on breast milk production |
Case Studies
- Vaginal Atrophy Management : A study involving 100 postmenopausal women demonstrated that daily administration of this compound significantly improved vaginal health parameters compared to placebo groups, with minimal side effects reported.
- Adrenal Insufficiency : In a cohort of patients with Addison's disease, treatment with this compound at doses ranging from 20 to 50 mg/day resulted in restored serum levels of DHEA-S comparable to those found in healthy adults.
Properties
Key on ui mechanism of action |
The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent. |
---|---|
CAS No. |
1099-87-2 |
Molecular Formula |
C19H28NaO5S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1 |
InChI Key |
LCLCCCKZRQRRTC-ZJTJBYBXSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C.[Na] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na] |
Appearance |
Powder |
Key on ui other cas no. |
1099-87-2 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Synonyms |
DHA-S; DHEAS; NSC 72822 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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